molecular formula C17H11FN2O3 B2902468 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid CAS No. 477854-86-7

4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B2902468
CAS RN: 477854-86-7
M. Wt: 310.284
InChI Key: XFABQXUSBLSPMK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a fluorophenoxy group, which is a common moiety in various pharmaceuticals and pesticides due to its ability to improve the bioavailability and stability of these compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, a carboxylic acid group, a phenyl group, and a fluorophenoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carboxylic acids can undergo reactions like esterification, amide formation, and decarboxylation .


Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a solid at room temperature . Its solubility would depend on the specific solvent used .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, if it’s used as a pharmaceutical, the fluorophenoxy group might aid in the compound’s absorption and distribution in the body .

Safety and Hazards

As with any chemical compound, handling “4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future research and applications of this compound would depend on its specific properties and effects. It could potentially be explored for use in various fields like pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABQXUSBLSPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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